molecular formula C25H21BrN2O2 B14923793 N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide

Cat. No.: B14923793
M. Wt: 461.3 g/mol
InChI Key: FTDAVKSUAQDTFW-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide is a complex organic compound featuring an anthracene moiety linked to a butanehydrazide backbone with a bromophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-(3-bromophenoxy)butanehydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from a suitable solvent mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can form hydrogen bonds and π-π interactions with proteins, affecting their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the anthracene moiety with the butanehydrazide backbone also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-bromophenoxy)butanamide

InChI

InChI=1S/C25H21BrN2O2/c1-2-24(30-20-11-7-10-19(26)15-20)25(29)28-27-16-23-21-12-5-3-8-17(21)14-18-9-4-6-13-22(18)23/h3-16,24H,2H2,1H3,(H,28,29)/b27-16+

InChI Key

FTDAVKSUAQDTFW-JVWAILMASA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Br

Canonical SMILES

CCC(C(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.